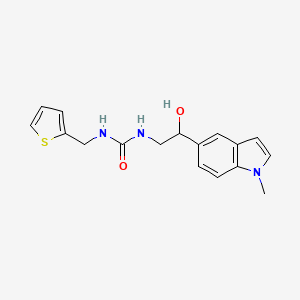
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that combines structural elements from indole and thiophene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and thiophene-2-carboxaldehyde.
Formation of Intermediate: The first step involves the reaction of 1-methylindole with an appropriate aldehyde to form an intermediate compound. This reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
Hydroxylation: The intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) to introduce the hydroxy group.
Urea Formation: Finally, the hydroxylated intermediate is reacted with thiophene-2-ylmethyl isocyanate to form the desired urea derivative. This step typically requires a catalyst such as triethylamine (TEA) and is carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including
生物活性
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, with the CAS number 2034411-29-3, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C17H19N3O2S, with a molecular weight of 329.4 g/mol. Its structure includes an indole moiety, which is known for its significant role in various biological systems, and a thiophenyl group that may enhance its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing thiourea and indole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating potent activity compared to standard chemotherapeutics like etoposide .
- Mechanism of Action : The anticancer effects are thought to involve the modulation of signaling pathways related to cell growth and apoptosis, particularly through the inhibition of angiogenesis and alteration of cancer cell signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : It exhibited activity against Gram-positive and Gram-negative bacteria, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) was reported between 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
- Antifungal Activity : Preliminary studies suggest antifungal potential, although specific data on fungal strains remain limited.
Neuropharmacological Effects
Studies have identified this compound as a potential receptor agonist for serotonin receptors (specifically 5-HT1D), which are implicated in mood regulation and anxiety disorders:
- Binding Affinity : Similar compounds have demonstrated effective binding to these receptors, suggesting possible therapeutic applications in treating neurological disorders.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Study on Indole Derivatives : A study showed that indole-based thiourea derivatives had significant anti-HIV activity alongside anticancer effects, emphasizing the versatility of these compounds in targeting multiple pathways .
- Thioamide Compounds : Research on thioamide derivatives indicated their potential as anti-inflammatory agents, further supporting the therapeutic promise of thiourea-containing structures .
Summary Table of Biological Activities
属性
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-20-7-6-12-9-13(4-5-15(12)20)16(21)11-19-17(22)18-10-14-3-2-8-23-14/h2-9,16,21H,10-11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMELCKIYXNMRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














